molecular formula C32H21N5Na2O6S2 B12367505 Acid Blue 113 (Technical Grade)

Acid Blue 113 (Technical Grade)

Cat. No.: B12367505
M. Wt: 681.7 g/mol
InChI Key: XPRMZBUQQMPKCR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Blue 113 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the diazo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of Acid Blue 113 involves large-scale diazotization and coupling processes. The raw materials are mixed in reactors, and the reaction conditions are carefully monitored to achieve high yields and purity. The final product is then filtered, dried, and ground into a fine powder for commercial use .

Chemical Reactions Analysis

Types of Reactions

Acid Blue 113 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acid Blue 113 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Blue 113 involves its interaction with various molecular targets. The dye’s diazo groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This interaction can lead to changes in the molecular structure and function of the target molecules. In environmental applications, the dye’s adsorption onto surfaces like activated carbon or chitosan is driven by electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Blue 113 stands out due to its high stability and strong adsorption properties. Its ability to form stable complexes with various substrates makes it highly effective in applications like wastewater treatment and environmental monitoring. Additionally, its vibrant color and high extinction coefficient make it a preferred choice in staining and diagnostic applications .

Properties

Molecular Formula

C32H21N5Na2O6S2

Molecular Weight

681.7 g/mol

IUPAC Name

disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

XPRMZBUQQMPKCR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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